molecular formula C12H14BrIO2 B6294718 tert-butyl 3-Bromo-4-iodo-5-methylbenzoate CAS No. 2364584-56-3

tert-butyl 3-Bromo-4-iodo-5-methylbenzoate

Cat. No.: B6294718
CAS No.: 2364584-56-3
M. Wt: 397.05 g/mol
InChI Key: NBUYHYOFVUWGND-UHFFFAOYSA-N
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Description

Significance of Dihalogenated Aromatic Scaffolds

Dihalogenated aromatic scaffolds are key intermediates in organic synthesis, offering two distinct points of functionalization. The differential reactivity of the carbon-halogen bonds (e.g., C-I vs. C-Br) allows for selective, stepwise transformations, such as cross-coupling reactions. This sequential functionalization is a powerful strategy for the controlled and efficient synthesis of highly substituted aromatic systems. The presence of two different halogens, as in bromo-iodo substituted arenes, provides orthogonality, enabling chemists to introduce a variety of substituents at specific positions on the aromatic ring. This level of control is crucial for establishing structure-activity relationships in medicinal chemistry and for fine-tuning the properties of functional materials.

The Role of Benzoate (B1203000) Esters in Chemical Synthesis

Benzoate esters are a fundamental class of compounds in organic chemistry, widely recognized for their utility as protecting groups for carboxylic acids and as precursors in a myriad of chemical transformations. The ester functional group is generally stable under a range of reaction conditions but can be readily cleaved when desired. The tert-butyl ester, in particular, offers the advantage of being removable under acidic conditions, which is orthogonal to the base-labile methyl or ethyl esters. This feature is highly valuable in multi-step syntheses where selective deprotection is required. Furthermore, the ester group can direct metallation to the ortho position or be converted into other functional groups, further expanding its synthetic utility. The Fischer-Speier esterification is a classic method for their preparation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Overview of Multifunctional Aromatic Building Blocks in Contemporary Organic Synthesis

Chemical and Physical Properties of tert-butyl 3-Bromo-4-iodo-5-methylbenzoate

While extensive research on this compound is not widely published, its fundamental properties can be collated from chemical supplier data.

PropertyValueSource
CAS Number 2364584-56-3 patsnap.com
Molecular Formula C12H14BrIO2 patsnap.com
Molecular Weight 413.05 g/mol patsnap.com
Appearance Not specified (likely a solid)
Boiling Point Not available
Melting Point Not available
Density Not available

Proposed Synthesis of this compound

The proposed steps would be:

Ortho-lithiation: Treatment of tert-butyl 3-bromo-5-methylbenzoate with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperature. The bulky tert-butyl ester and the methyl group would direct the deprotonation to the C4 position.

Iodination: Quenching the resulting aryllithium intermediate with an iodine source, such as molecular iodine (I2), would install the iodine atom at the desired position.

This strategy takes advantage of the directing effects of the existing substituents to achieve regioselective functionalization of the aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromo-4-iodo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrIO2/c1-7-5-8(6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUYHYOFVUWGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of Tert Butyl 3 Bromo 4 Iodo 5 Methylbenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Coupling Reactions

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that utilizes organozinc reagents and a palladium or nickel catalyst. researchgate.net For a substrate like tert-butyl 3-bromo-4-iodo-5-methylbenzoate, the reaction offers a regioselective pathway to introduce new carbon substituents. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective coupling. The C-I bond is more reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst at lower temperatures. researchgate.net

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net A wide range of organozinc reagents, bearing various functional groups, can be employed due to their high functional group tolerance. units.it

Table 1: Generalized Conditions for Selective Negishi Coupling

Parameter Condition Purpose
Substrate This compound Aryl dihalide
Reagent R-ZnX Organozinc nucleophile
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, or similar Pd(0) source Facilitates cross-coupling
Ligand P(o-tol)₃ or other phosphines Stabilizes catalyst, modulates reactivity
Solvent THF, DMF, Dioxane Solubilizes reactants

| Temperature | 0°C to room temperature | To favor selective reaction at C-I bond |

Stille Coupling with Organotin Reagents

The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling, pairing organostannanes with organic electrophiles. wikipedia.org Organotin reagents are known for their stability to air and moisture, and a vast number of them are commercially available or readily synthesized. libretexts.org Similar to the Negishi coupling, the Stille reaction can be performed with high regioselectivity on this compound. The reaction will predominantly occur at the more labile C-I bond. wikipedia.org

The catalytic cycle is analogous to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of ligand is crucial for optimizing the reaction. A key consideration in Stille coupling is the potential toxicity of organotin compounds, which necessitates careful handling and purification procedures. wikipedia.org

Table 2: Representative Stille Coupling Reaction

Parameter Condition Note
Aryl Halide This compound Electrophile
Reagent R-Sn(Alkyl)₃ (e.g., vinyltributyltin) Organostannane nucleophile
Catalyst Pd(PPh₃)₄ Common Pd(0) catalyst
Solvent Toluene (B28343), THF Anhydrous conditions preferred

| Outcome | Selective substitution at the C-I position | C-Br bond remains for further functionalization |

Buchwald-Hartwig Amination for C(aryl)-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling method for the synthesis of carbon-nitrogen (C-N) bonds, a common linkage in pharmaceuticals and natural products. wikipedia.org This reaction directly couples aryl halides or pseudohalides with a wide array of amines, including primary and secondary amines, in the presence of a stoichiometric amount of base. mychemblog.com

For this compound, this reaction provides a direct route to introduce nitrogen-containing functional groups. The reactivity difference between the iodo and bromo substituents again allows for selective mono-amination at the C-I position under carefully controlled conditions. The choice of palladium precursor, ligand, and base is critical to the success and selectivity of the reaction. wikipedia.orgmychemblog.com Sterically hindered phosphine (B1218219) ligands, developed by Buchwald, are often essential for achieving high yields, particularly with less reactive aryl bromides or chlorides. organic-chemistry.org

The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. mychemblog.com

Table 3: Typical Buchwald-Hartwig Amination Conditions

Component Example Role
Aryl Halide This compound Electrophile
Amine Primary or secondary amine (e.g., Morpholine) Nucleophile
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Palladium source
Ligand XPhos, SPhos, BINAP Stabilizes catalyst, promotes reductive elimination
Base NaOtBu, K₂CO₃, Cs₂CO₃ Deprotonates the amine

| Solvent | Toluene, Dioxane | Reaction medium |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts serve as a more economical and earth-abundant alternative to palladium for many cross-coupling reactions. nih.gov Nickel-catalyzed reactions, such as Kumada (with Grignard reagents) and Suzuki-type couplings, can effectively functionalize aryl halides. amazonaws.comnih.gov These reactions are applicable to this compound, offering pathways for C-C, C-N, and C-O bond formation. nih.gov

Nickel catalysis can sometimes offer different reactivity and selectivity profiles compared to palladium. For instance, nickel-photoredox catalysis has emerged as a powerful method that uses visible light to enable cross-couplings under mild, room-temperature conditions. nih.gov These methods have been successfully applied to a broad range of nucleophiles and aryl halides. nih.gov The substrate's two distinct halogen atoms allow for sequential, nickel-catalyzed functionalization.

Table 4: Generalized Nickel-Catalyzed Coupling

Parameter Condition Reaction Type
Nucleophile R-MgBr Kumada Coupling
Nucleophile Ar-B(OH)₂ Suzuki-Miyaura Coupling
Nucleophile R₂NH, R-OH C-N/C-O Coupling
Catalyst NiCl₂(dppp), Ni(COD)₂ Common Nickel(II) or Nickel(0) precursors
Ligand Phosphine ligands, N-heterocyclic carbenes (NHCs) Modulates catalytic activity

| Conditions | Thermal or photoredox | Depends on specific methodology |

Other Metal-Mediated Transformations

Beyond palladium and nickel catalysis, other metal-mediated reactions can be used to transform this compound. A key example is selective metal-halogen exchange. Using organolithium reagents (like n-BuLi or t-BuLi) or magnesium-ate complexes at low temperatures can achieve selective lithiation or magnesiation at the more reactive C-I bond. researchgate.net

The resulting organometallic intermediate is a powerful nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), introducing a new functional group at the 4-position. This method provides a complementary approach to cross-coupling reactions for C-C bond formation.

Table 5: Metal-Halogen Exchange and Trapping

Step Reagent Purpose
1. Metalation n-BuLi or n-Bu₃MgLi Selective metal-halogen exchange at the C-I bond
2. Trapping Electrophile (e.g., DMF, CO₂) Introduction of a new functional group (e.g., -CHO, -COOH)

| Solvent | THF, Diethyl ether | Anhydrous, low-temperature conditions (-78 °C) |

Reactions at the Halogenated Positions

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group (such as a halide) on an aromatic ring. Unlike the more common metal-catalyzed substitutions for this substrate, the SNAr mechanism does not involve a metal catalyst. Instead, it proceeds via a two-step addition-elimination sequence through a negatively charged intermediate known as a Meisenheimer complex.

For an SNAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In the case of this compound, the substituents present are a bromo group, an iodo group, a methyl group, and a tert-butyl ester group. The halogens and the ester are electron-withdrawing, while the methyl group is electron-donating. However, none of these are considered powerful activating groups on the level of a nitro (-NO₂) or cyano (-CN) group. Consequently, the aromatic ring is not sufficiently activated to undergo SNAr reactions readily with common nucleophiles under standard conditions. Metal-catalyzed cross-coupling reactions are, therefore, the significantly more favorable and efficient pathways for substituting the halogen atoms on this particular molecule. researchgate.net

Reductive Dehalogenation Strategies

The carbon-halogen bonds in aryl halides can be cleaved under reductive conditions. In This compound , the significant difference in bond dissociation energy between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective dehalogenation. The C-I bond is substantially weaker, making it the preferred site for reduction.

Common strategies for this transformation involve catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, or treatment with active metals like zinc powder in an acidic solvent. These methods typically favor the cleavage of the more labile C-I bond, yielding tert-butyl 3-bromo-5-methylbenzoate as the primary product. This selectivity provides a reliable method for synthesizing the corresponding 3-bromo derivative from the iodo-substituted precursor.

Table 1: Reductive Dehalogenation Strategies
ReactionTypical ReagentsExpected Major ProductNotes
Selective Reductive DeiodinationH₂, Pd/C; Zn/AcOHtert-butyl 3-bromo-5-methylbenzoateCleavage of the weaker C-I bond is highly preferred over the C-Br bond.

Ortho-Metalation and Subsequent Quenching

Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings, guided by a directing metalation group (DMG). uwindsor.cabaranlab.orgwikipedia.org While the ester group can function as a weak DMG, the reactivity of This compound with strong organolithium bases (e.g., n-BuLi, t-BuLi) is dominated by halogen-metal exchange. uwindsor.ca This exchange is kinetically much faster for aryl iodides and bromides than deprotonation of an aromatic C-H bond. uwindsor.ca

Specifically, the C-I bond is significantly more reactive in halogen-metal exchange than the C-Br bond. Treatment with an alkyllithium reagent at low temperatures (e.g., -78 °C) is expected to selectively form the aryllithium intermediate at the C-4 position. This powerful nucleophile can then be trapped by a wide variety of electrophiles, allowing for the introduction of new functional groups at the former site of the iodine atom. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding dicarboxylic acid monoester, while reaction with an aldehyde would introduce a secondary alcohol.

Table 2: Ortho-Metalation and Quenching
Reaction StepReagentIntermediate/Product
1. Halogen-Metal Exchangen-BuLi or t-BuLi, THF, -78 °C4-lithio-tert-butyl 3-bromo-5-methylbenzoate
2. Electrophilic Quenche.g., CO₂, DMF, TMSClProduct functionalized at C-4

Functionalization of the Benzylic Methyl Group

The methyl group attached to the benzene (B151609) ring is a benzylic position, making its C-H bonds weaker and more reactive than those of a typical alkyl group. libretexts.orglumenlearning.com This reactivity allows for selective oxidation, halogenation, and substitution reactions.

Oxidative Transformations to Carboxylic Acid or Alcohol Derivatives

The benzylic methyl group can be oxidized to various states. Vigorous oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically converts the methyl group fully to a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com This would produce 3-bromo-4-iodo-5-(tert-butoxycarbonyl)benzoic acid . However, the harsh conditions required for this transformation, particularly with KMnO₄, may also lead to the hydrolysis of the tert-butyl ester.

Milder and more controlled oxidation methods can be employed to obtain the intermediate oxidation states. Reagents such as chromium trioxide (CrO₃) may allow for the formation of the corresponding benzyl (B1604629) alcohol, tert-butyl 3-bromo-4-iodo-5-(hydroxymethyl)benzoate , or the benzaldehyde (B42025) derivative. organic-chemistry.orgambeed.com The synthesis of the related compound tert-butyl 3-bromo-5-(hydroxymethyl)benzoate demonstrates the feasibility of this type of transformation. cdnsciencepub.com

Table 3: Oxidation of Benzylic Methyl Group
ReactionReagentsExpected Product
Vigorous OxidationKMnO₄, heat3-bromo-4-iodo-5-(tert-butoxycarbonyl)benzoic acid
Mild OxidationCrO₃, specific conditionstert-butyl 3-bromo-4-iodo-5-(hydroxymethyl)benzoate

Radical Halogenation (e.g., Bromination) at the Benzylic Position

Free radical halogenation offers a highly selective method for functionalizing the benzylic position. vaia.com The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or benzoyl peroxide (AIBN), facilitates the substitution of a hydrogen atom on the methyl group with a bromine atom. vedantu.comchadsprep.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, ensuring high regioselectivity for the benzylic position over aromatic halogenation. libretexts.org The expected product of this reaction is tert-butyl 3-bromo-5-(bromomethyl)-4-iodobenzoate .

Controlled Benzylic Substitution Reactions

Once the benzylic bromide is formed, it serves as an excellent electrophile for nucleophilic substitution reactions. As a primary benzylic halide, tert-butyl 3-bromo-5-(bromomethyl)-4-iodobenzoate is susceptible to attack by a wide range of nucleophiles, likely proceeding through an Sₙ2 mechanism. This two-step sequence (benzylic bromination followed by nucleophilic substitution) provides a versatile route to a variety of derivatives. For instance, reaction with sodium hydroxide (B78521) can yield the benzyl alcohol, sodium cyanide can produce the benzyl nitrile, and sodium azide (B81097) can form the benzyl azide. nih.gov

Table 4: Benzylic Halogenation and Substitution
ReactionReagentsProduct
Radical BrominationNBS, AIBN or lighttert-butyl 3-bromo-5-(bromomethyl)-4-iodobenzoate
Nucleophilic SubstitutionNaCN, NaOH, NaOR, NaN₃, etc.Corresponding substituted benzylic derivative

Reactivity of the tert-butyl Ester Moiety

The tert-butyl ester group primarily functions as a protecting group for the carboxylic acid. Its most important characteristic is its differential stability: it is highly resistant to basic and nucleophilic conditions but is easily cleaved under acidic conditions. arkat-usa.orgthieme-connect.com This stability allows for the selective manipulation of other functional groups on the molecule without affecting the ester.

The deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in a non-aqueous solvent. The mechanism involves protonation of the ester's carbonyl oxygen, followed by the unimolecular cleavage of the alkyl-oxygen bond to form the stable tert-butyl carbocation and the free carboxylic acid. acsgcipr.orgoup.comyoutube.com The tert-butyl carbocation is then typically quenched by eliminating a proton to form isobutylene (B52900) gas. This reaction efficiently liberates 3-bromo-4-iodo-5-methylbenzoic acid .

Selective Hydrolysis and Carboxylic Acid Formation

The conversion of this compound to its corresponding carboxylic acid, 3-bromo-4-iodo-5-methylbenzoic acid, involves the cleavage of the tert-butyl ester group. Due to the bulky nature of the tert-butyl group, this ester is significantly more resistant to hydrolysis under standard basic conditions compared to less hindered esters like methyl or ethyl esters. However, the hydrolysis can be achieved under specific acidic or more forcing basic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of tert-butyl esters proceeds via a mechanism involving the formation of a stable tert-butyl carbocation. This reaction is typically carried out in the presence of a strong acid. The stability of the tert-butyl carbocation makes this a facile process under acidic conditions.

A plausible method for the hydrolysis of this compound would involve treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or by using aqueous solutions of strong mineral acids like hydrochloric acid or sulfuric acid with heating. chemicalbook.com The use of Lewis acids has also been reported for the chemoselective deprotection of tert-butyl esters. For instance, zinc bromide (ZnBr2) in dichloromethane has been shown to selectively cleave tert-butyl esters in the presence of other acid-sensitive groups. researchgate.netbldpharm.com

Base-Mediated Hydrolysis:

While resistant to mild basic conditions, the hydrolysis of sterically hindered tert-butyl esters can be accomplished using strong bases and elevated temperatures. chemicalbook.com For example, a mixture of sodium hydroxide in a methanol/dichloromethane solvent system has been reported to efficiently saponify hindered esters at room temperature. Another effective method involves the use of powdered potassium hydroxide in tetrahydrofuran (B95107) (THF). These methods avoid the aqueous conditions that can sometimes lead to side reactions with polyhalogenated compounds.

Representative Hydrolysis Conditions:

Reagent/ConditionsProductNotes
Trifluoroacetic acid (TFA), CH₂Cl₂3-Bromo-4-iodo-5-methylbenzoic acidMild conditions, proceeds via stable tert-butyl cation.
aq. HCl or H₂SO₄, heat3-Bromo-4-iodo-5-methylbenzoic acidStandard acid-catalyzed hydrolysis. chemicalbook.com
NaOH, MeOH/CH₂Cl₂3-Bromo-4-iodo-5-methylbenzoic acidEffective for sterically hindered esters.
KOH (powdered), THF3-Bromo-4-iodo-5-methylbenzoic acidNon-aqueous conditions, suitable for sensitive substrates.
ZnBr₂, CH₂Cl₂3-Bromo-4-iodo-5-methylbenzoic acidChemoselective Lewis acid-catalyzed cleavage. researchgate.netbldpharm.com

Transamidation and Amide Derivative Synthesis

The synthesis of amide derivatives from this compound can be approached through a few synthetic strategies. Direct amidation with an amine is challenging due to the low reactivity of the sterically hindered ester.

Two-Step Approach: Hydrolysis Followed by Amidation:

The most conventional route to amide derivatives is a two-step process. First, the tert-butyl ester is hydrolyzed to the carboxylic acid, 3-bromo-4-iodo-5-methylbenzoic acid, as described in the previous section. The resulting carboxylic acid can then be activated and coupled with a desired amine. Standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a coupling additive like hydroxybenzotriazole (B1436442) (HOBt) are effective for this transformation. Alternatively, the carboxylic acid can be converted to the more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.

Direct Amidation Strategies:

Direct conversion of the ester to an amide (transamidation) is a more atom-economical approach. For unactivated esters, this often requires harsh conditions or specific catalysts. Base-promoted direct amidation using a strong base like potassium tert-butoxide (t-BuOK) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for a range of esters and amines. Another approach involves the in-situ conversion of the tert-butyl ester to a more reactive intermediate. For example, treatment of a tert-butyl ester with a chlorinating agent and a Lewis acid catalyst can generate an acid chloride in situ, which then readily reacts with an amine to form the corresponding amide.

Representative Amide Synthesis Conditions:

Starting MaterialReagents/ConditionsProductNotes
3-Bromo-4-iodo-5-methylbenzoic acid1. SOCl₂ or (COCl)₂2. R¹R²NH3-Bromo-4-iodo-5-methyl-N¹,N¹-dialkylbenzamideVia acid chloride formation.
3-Bromo-4-iodo-5-methylbenzoic acidEDCI, HOBt, R¹R²NH3-Bromo-4-iodo-5-methyl-N¹,N¹-dialkylbenzamideStandard peptide coupling.
This compoundt-BuOK, DMSO, R¹R²NH3-Bromo-4-iodo-5-methyl-N¹,N¹-dialkylbenzamideDirect amidation with strong base.
This compoundα,α-Dichlorodiphenylmethane, SnCl₂, then R¹R²NH3-Bromo-4-iodo-5-methyl-N¹,N¹-dialkylbenzamideIn situ acid chloride formation.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

The presence of two different halogen atoms on the aromatic ring of this compound allows for chemoselective reactions with organometallic reagents. The carbon-iodine bond is generally more reactive towards metal-halogen exchange than the carbon-bromine bond. This difference in reactivity enables the selective formation of an organometallic species at the C-4 position.

Reaction with Organolithium Reagents:

Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) is expected to result in a selective lithium-iodine exchange. This would generate a lithiated intermediate, tert-butyl 3-bromo-4-lithio-5-methylbenzoate. This highly reactive organolithium species can then be trapped with various electrophiles to introduce a new substituent at the C-4 position. The tert-butyl ester group is generally stable to these conditions at low temperatures.

Reaction with Grignard Reagents:

Similarly, Grignard reagents can be formed selectively at the iodo-substituted position. The iodine-magnesium exchange can be facilitated by using reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), which is known to promote the exchange reaction with a wide range of functionalized aryl iodides. The resulting Grignard reagent, tert-butyl 3-bromo-4-(magnesiochloro)-5-methylbenzoate, is less reactive than its organolithium counterpart but still a potent nucleophile for a variety of subsequent reactions, such as cross-coupling reactions or additions to carbonyl compounds. The direct formation of a Grignard reagent by reacting with magnesium metal is also a possibility, though the chemoselectivity might be lower.

Representative Organometallic Reactions:

Organometallic ReagentElectrophile (E⁺)ProductNotes
n-BuLi or t-BuLi, THF, -78 °CDMFtert-Butyl 3-bromo-4-formyl-5-methylbenzoateSelective lithium-iodine exchange followed by formylation.
n-BuLi or t-BuLi, THF, -78 °CCO₂2-Bromo-4-(tert-butoxycarbonyl)-6-methylisophthalic acidCarboxylation of the lithiated intermediate.
i-PrMgCl·LiCl, THFR-CHOtert-Butyl 3-bromo-4-(hydroxy(R)methyl)-5-methylbenzoateSelective iodine-magnesium exchange followed by addition to an aldehyde.
i-PrMgCl·LiCl, THFAllyl bromidetert-Butyl 4-allyl-3-bromo-5-methylbenzoateAllylation of the Grignard reagent.

Mechanistic Investigations of Reactions Involving Tert Butyl 3 Bromo 4 Iodo 5 Methylbenzoate

Elucidation of Catalytic Cycles in Cross-Coupling Reactions (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The specific reactivity of tert-butyl 3-bromo-4-iodo-5-methylbenzoate in such reactions is dictated by the interplay of these steps.

Oxidative Addition: This is typically the initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For this compound, there are two potential sites for oxidative addition: the C-I bond and the C-Br bond. Generally, the C-I bond is weaker than the C-Br bond, leading to a lower activation energy for oxidative addition at the C-I position. Thus, selective oxidative addition at the C-I bond is expected, yielding an arylpalladium(II) iodide intermediate. However, the mechanism of oxidative addition can be complex, proceeding through either a concerted, three-centered pathway or a nucleophilic displacement mechanism, depending on the nature of the palladium catalyst and the substrate.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium(II) center, displacing the halide. The rate of transmetalation is influenced by the electronic properties of both the incoming nucleophile and the arylpalladium(II) complex. For the arylpalladium(II) intermediate derived from this compound, the presence of both electron-donating (methyl) and electron-withdrawing (tert-butoxycarbonyl) groups can modulate the electrophilicity of the palladium center.

Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst. The rate of reductive elimination is sensitive to the steric and electronic nature of the ligands on the palladium and the aryl group. For instance, bulky groups can accelerate reductive elimination.

A representative catalytic cycle for a Suzuki-Miyaura coupling of this compound is depicted below, assuming initial reaction at the more labile C-I bond.

Table 1: Elementary Steps in a Hypothetical Suzuki-Miyaura Coupling of this compound

StepDescriptionKey IntermediatesInfluencing Factors
Oxidative Addition Insertion of Pd(0) into the C-I bond.Aryl-Pd(II)-Iodo ComplexC-X bond strength, ligand sterics and electronics.
Transmetalation Transfer of an aryl/alkyl group from a boronic acid derivative to the Pd(II) center.Di-organo-Pd(II) ComplexNature of the base, solvent, and electronic properties of coupling partners.
Reductive Elimination Formation of the C-C bond and regeneration of the Pd(0) catalyst.Biaryl product and Pd(0)Steric hindrance on the aryl group and ligands, electronic effects.

Reaction Intermediates and Transition State Analysis

Computational studies on related systems have shown that the geometry and electronic structure of these intermediates can vary significantly with the coordinating ligands. For example, with monodentate phosphine (B1218219) ligands, a three-coordinate T-shaped geometry is often observed. The transition state for reductive elimination from such complexes involves the distortion of this geometry to bring the two organic groups into proximity for bond formation.

The presence of multiple substituents on the aromatic ring of this compound would influence the energy of these intermediates and transition states. The steric bulk of the tert-butyl and iodo groups can lead to distortions in the geometry of the palladium complex, potentially affecting the rates of subsequent steps.

Table 2: Hypothetical Relative Energies of Intermediates and Transition States

SpeciesDescriptionExpected Relative EnergyRationale
Reactants + Pd(0) Starting materials.LowGround state.
TSOA(C-I) Transition state for oxidative addition at the C-I bond.ModerateLower than TSOA(C-Br) due to weaker C-I bond.
Aryl-Pd(II)-I Intermediate Product of oxidative addition at the C-I bond.Lower than TSOA(C-I)Stable intermediate.
TSTransmetalation Transition state for the transfer of the organic group.VariesDependent on the nucleophile and base.
Di-organo-Pd(II) Intermediate Intermediate after transmetalation.VariesStability depends on the nature of the two organic groups.
TSRE Transition state for reductive elimination.HighOften the rate-determining step.
Product + Pd(0) Final coupled product and regenerated catalyst.LowestThermodynamically favorable.

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The substituents on the aromatic ring of this compound exert significant steric and electronic effects that govern its reactivity and the selectivity of its transformations.

The tert-butyl group is a sterically demanding substituent. Its primary role is to create steric hindrance around the adjacent bromo group. This steric bulk can influence reactions in several ways:

Directing Selectivity: In cross-coupling reactions, the steric hindrance from the tert-butyl group can disfavor oxidative addition at the adjacent C-Br bond, further enhancing the inherent selectivity for the C-I bond.

Influencing Conformation: The bulk of the tert-butyl group can restrict the rotation of the bond between the aromatic ring and the benzoate (B1203000) group, potentially influencing the orientation of the substrate as it approaches the catalyst.

Modulating Catalyst-Substrate Interaction: The steric clash between the tert-butyl group and bulky ligands on the metal catalyst can affect the stability of the resulting organometallic intermediates.

The presence of both a bromine and an iodine atom on the same aromatic ring presents an opportunity for selective functionalization. The differential reactivity is primarily rooted in the difference in the carbon-halogen bond strengths (C-I < C-Br).

Oxidative Addition Selectivity: As previously mentioned, palladium(0) catalysts will preferentially undergo oxidative addition into the weaker C-I bond. This allows for the selective coupling at the 4-position.

Sequential Cross-Coupling: The differential reactivity enables a stepwise functionalization strategy. A first cross-coupling reaction can be performed under conditions that selectively cleave the C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.

Table 3: Comparison of C-Br and C-I Bond Properties and Reactivity

PropertyC-Br BondC-I BondImplication for Reactivity
Bond Dissociation Energy HigherLowerOxidative addition is kinetically favored at the C-I bond.
Polarizability LowerHigherThe more polarizable C-I bond can interact more strongly with the soft Pd(0) catalyst.
Leaving Group Ability GoodBetterIodide is a better leaving group in nucleophilic aromatic substitution reactions.

Radical Pathways in Functionalization Reactions

While many transformations of aryl halides proceed via organometallic catalytic cycles, radical pathways offer alternative and sometimes complementary reactivity. For this compound, radical reactions could be initiated, for example, by photoredox catalysis or with radical initiators.

The generation of an aryl radical at either the 3- or 4-position would lead to different functionalization products. The selective generation of a radical at a specific position can be challenging. However, in some cases, the C-I bond is more susceptible to homolytic cleavage under certain conditions (e.g., photolysis or reaction with specific radical initiators) than the C-Br bond.

Once formed, the aryl radical can participate in a variety of reactions, such as:

Addition to π-systems: The radical can add to alkenes or alkynes to form new C-C bonds.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor to yield the dehalogenated product.

Radical-Radical Coupling: The aryl radical can couple with another radical species present in the reaction mixture.

The specific pathway and the resulting products would depend on the reaction conditions and the other reagents present.

Table 4: Potential Radical Reactions and Products

Initiation MethodResulting RadicalSubsequent ReactionPotential Product
Photoredox Catalysis with a Sacrificial Donor Aryl radical at the 4-position (from C-I cleavage).Addition to an alkene (e.g., styrene).4-Styryl-3-bromo-5-methylbenzoate derivative.
Thermal Initiation (e.g., with AIBN) Aryl radical (potentially less selective).Hydrogen atom abstraction from a solvent (e.g., THF).Mixture of deiodinated and debrominated products.
Reaction with a Perfluoroalkyl Radical Source Aryl radical.Trapping with a perfluoroalkyl radical.Perfluoroalkylated benzoate derivative.

Computational and Theoretical Studies on Tert Butyl 3 Bromo 4 Iodo 5 Methylbenzoate

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. For a complex molecule like tert-butyl 3-bromo-4-iodo-5-methylbenzoate, DFT calculations would be essential to understand its three-dimensional structure and the distribution of electrons.

Structural Optimization:

The geometry of this compound is primarily defined by the spatial arrangement of its substituents on the benzene (B151609) ring and the conformation of the tert-butyl ester group. DFT calculations performed on similar aromatic esters, such as phenyl benzoate (B1203000), have shown that the conformational space is largely determined by the rotation around the C(=O)-O and C-C(=O) bonds. researchgate.net For the title compound, the bulky tert-butyl group, along with the adjacent methyl and bromo substituents, would likely impose significant steric hindrance, influencing the preferred rotational angles to minimize steric strain.

Ab initio studies on phenyl benzoate have calculated the rotational barriers for the phenyl groups, indicating that these are not rigid structures. researchgate.net By analogy, the benzene ring and the ester group in this compound are not expected to be perfectly coplanar. The final optimized geometry would be a balance between the electronic effects of the substituents and the steric repulsion between them. Crystallographic data of related compounds, such as 5-bromo-2-iodo-1,3-dimethylbenzene, show that in the solid state, the substituents can lie in the plane of the benzene ring, but this might differ in the gas phase or in solution where the molecule is free from crystal packing forces. mdpi.com

Electronic Properties:

The electronic properties of the title compound are heavily influenced by the diverse nature of its substituents. The bromo and iodo atoms are highly electronegative and act as electron-withdrawing groups through induction, while also possessing lone pairs that can participate in resonance. The methyl group is a weak electron-donating group, and the tert-butyl ester group has a more complex electronic influence.

DFT calculations on substituted benzimidazoles have shown that the nature and position of substituents significantly impact the electronic structure and properties like linear polarizability and dipole moment. nih.gov A similar detailed DFT study on this compound would allow for the quantification of properties such as the molecular dipole moment, polarizability, and the distribution of atomic charges. Such data is crucial for predicting the molecule's behavior in electric fields and its interactions with other molecules.

A hypothetical table of calculated electronic properties for this compound, based on what would be expected from DFT calculations, is presented below.

PropertyPredicted Value/CharacteristicRationale based on Analogous Systems
Dipole Moment (Debye) Moderate to HighThe presence of multiple electronegative halogen atoms (Br, I) and the ester group would create a significant separation of charge, leading to a notable dipole moment. nih.gov
Polarizability (α) HighThe large number of electrons, particularly from the iodine and bromine atoms, would make the electron cloud highly deformable in an electric field. nih.gov
HOMO-LUMO Gap (eV) ModerateThe combination of electron-donating (methyl) and electron-withdrawing (halogens, ester) groups would likely result in a moderate energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Atomic Charges Negative charges on O, Br, I; Positive charges on carbonyl C and adjacent ring C atomsThe high electronegativity of oxygen and halogen atoms would lead to partial negative charges, while the carbon atom of the carbonyl group would be electron-deficient and thus carry a partial positive charge. researchgate.net

Modeling of Reaction Pathways and Energy Barriers

Computational modeling of reaction pathways provides invaluable insights into the kinetics and thermodynamics of chemical transformations, allowing for the prediction of reaction mechanisms and the identification of key transition states and intermediates. While no specific reaction pathway modeling has been reported for this compound, we can infer potential reactive behaviors based on studies of similar aromatic esters and halogenated compounds. numberanalytics.com

Plausible Reaction Pathways:

The title compound possesses several reactive sites: the ester functional group and the aromatic ring with its halogen substituents.

Ester Hydrolysis: A common reaction for aromatic esters is hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding carboxylic acid (3-bromo-4-iodo-5-methylbenzoic acid) and tert-butanol (B103910). numberanalytics.com Computational modeling of this process would involve calculating the energy profiles for the addition-elimination mechanism, including the formation of a tetrahedral intermediate.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, although the existing substituents will direct incoming electrophiles to specific positions and affect the reaction rate. The interplay between the ortho, para-directing methyl group and the deactivating, meta-directing influence of the bromo and ester groups would make predicting the outcome complex without computational modeling.

Cross-Coupling Reactions: The bromo and iodo substituents are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-I bond is generally more reactive than the C-Br bond, suggesting that selective functionalization at the 4-position would be feasible. Computational studies on such reactions can elucidate the mechanism, including the oxidative addition, transmetalation, and reductive elimination steps, and predict the relative reactivity of the two halogen atoms.

"Ester Dance" Reaction: A recently discovered palladium-catalyzed reaction involves the translocation of an ester group on an aromatic ring. nih.gov It is conceivable that under specific catalytic conditions, this compound could undergo such a rearrangement.

Energy Barriers:

The energy barriers for these potential reactions would determine their feasibility under different conditions. For instance, DFT calculations on the reaction of benzoic acid with various radicals have been used to determine reaction potential barriers and rate constants. nih.gov A similar approach for this compound would provide quantitative data on its reactivity.

A hypothetical data table summarizing potential reaction pathways and estimated energy barrier characteristics is provided below.

Reaction PathwayKey Intermediates/Transition StatesPredicted Energy Barrier CharacteristicsRationale/Analogous System
Acid-Catalyzed Ester Hydrolysis Protonated carbonyl, Tetrahedral intermediateModerately high, dependent on acid strengthGeneral mechanism for ester hydrolysis. numberanalytics.com
Base-Catalyzed Ester Hydrolysis Tetrahedral intermediateLower than acid-catalyzed, dependent on base strengthGeneral mechanism for ester hydrolysis. numberanalytics.com
Suzuki Coupling at C-I bond Oxidative addition complex, Transmetalation intermediateLower than at C-Br bondGreater reactivity of C-I vs. C-Br in cross-coupling. mdpi.com
Suzuki Coupling at C-Br bond Oxidative addition complex, Transmetalation intermediateHigher than at C-I bondGreater strength of C-Br vs. C-I bond. mdpi.com

Analysis of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, a variety of non-covalent interactions are expected, with halogen bonding being of particular significance.

Halogen Bonding:

A halogen bond is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The strength of this interaction depends on the polarizability of the halogen atom and the electron-withdrawing nature of the group to which it is attached. In the title compound, both the bromine and iodine atoms can act as halogen bond donors. The C-I bond is more polarizable than the C-Br bond, and therefore, the iodine atom is expected to form stronger halogen bonds.

Computational studies on halogenated fused-ring heteroaromatics have shown that the strength of halogen bonding is highly tunable by the electronic effects of other substituents on the aromatic ring. nih.gov In this compound, the electron-withdrawing nature of the ester group and the other halogen would enhance the positive "sigma-hole" on the iodine and bromine atoms, making them better halogen bond donors. Theoretical investigations of the halogen bond between heteronuclear halogens and benzene have demonstrated that these are stable interactions. nih.gov

Other Non-Covalent Interactions:

Besides halogen bonding, other non-covalent interactions that would play a role in the condensed-phase behavior of this molecule include:

π-π Stacking: The aromatic rings can interact through π-π stacking, which is a significant force in the solid-state packing of many aromatic compounds. mdpi.com

C-H···O and C-H···π Interactions: Hydrogen atoms from the methyl and tert-butyl groups can form weak hydrogen bonds with the oxygen atoms of the ester group or with the π-system of the aromatic ring of a neighboring molecule.

A summary of the potential non-covalent interactions is presented in the table below.

Type of InteractionAtoms/Groups InvolvedPredicted StrengthSignificance
Iodine Halogen Bond C-I ··· Lewis Base (e.g., O, N)Strongest non-covalent interactionDirectional, influences crystal packing and potential receptor binding. umich.edu
Bromine Halogen Bond C-Br ··· Lewis Base (e.g., O, N)Weaker than iodine bondingContributes to supramolecular assembly. umich.edu
π-π Stacking Aromatic Ring ··· Aromatic RingModerateImportant for crystal engineering and solid-state properties. mdpi.com
C-H···O Hydrogen Bond C-H (methyl/tert-butyl) ··· O=CWeakContributes to the stability of local conformations and crystal packing.
Van der Waals Forces All atomsWeak but collectively significantNon-directional, contribute to overall cohesion. mdpi.com

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior towards electrophilic and nucleophilic reagents. nih.gov The MEP map is a visual representation of the electrostatic potential on the surface of a molecule, with different colors indicating regions of different potential.

For this compound, an MEP analysis would likely reveal the following features:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential would be located around the electronegative oxygen atoms of the carbonyl group and, to a lesser extent, around the bromine and iodine atoms. These regions represent sites that are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of positive potential would be found around the hydrogen atoms. A particularly strong positive region, known as a "sigma-hole," would be expected on the outer side of the iodine and bromine atoms, along the axis of the C-I and C-Br bonds. nih.gov This positive sigma-hole is the basis for the halogen bonding interactions discussed previously.

Neutral Regions (Green): The hydrocarbon portions of the molecule, such as the methyl and tert-butyl groups, would exhibit a relatively neutral potential.

An experimental and computational study on a benzoic acid methyl ester derivative has demonstrated the utility of MEP maps in identifying reactive sites. researchgate.net

Frontier Molecular Orbital (FMO) Analysis:

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies and distributions of these orbitals are key to understanding a molecule's electronic transitions, reactivity, and kinetic stability.

For this compound, an FMO analysis would provide insights into:

HOMO: The HOMO is the orbital from which an electron is most easily removed. In this molecule, the HOMO is likely to have significant contributions from the π-system of the benzene ring and the lone pair electrons of the iodine and bromine atoms, as these are the most electron-rich parts of the molecule.

LUMO: The LUMO is the orbital that is most likely to accept an electron. The LUMO is expected to be localized primarily on the π* anti-bonding orbitals of the benzene ring and the carbonyl group, as these are the most electron-deficient regions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Computational studies on other organic molecules have shown how FMO analysis can predict and explain their electronic and optical properties. researchgate.net

A summary of the expected MEP and FMO characteristics is provided below.

AnalysisFeaturePredicted Location/CharacteristicImplication for Reactivity
MEP Negative Regions (Nucleophilic) Around carbonyl oxygen atomsSusceptible to attack by electrophiles. researchgate.net
MEP Positive Regions (Electrophilic) Sigma-holes on I and Br atomsSites for halogen bonding and nucleophilic attack. nih.gov
FMO HOMO Delocalized over the aromatic ring, with contributions from halogen lone pairsSite of oxidation/electron donation.
FMO LUMO Localized on the aromatic π* and C=O π* orbitalsSite of reduction/electron acceptance.
FMO HOMO-LUMO Energy Gap ModerateIndicates reasonable kinetic stability but potential for reactivity under appropriate conditions.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

In the crystal lattice of analogous halogenated phenyl esters, molecules are often organized through a combination of weak intermolecular forces. dntb.gov.ua Halogen bonding is a particularly significant interaction in crystals containing heavy halogens like bromine and iodine. rsc.orgresearchgate.net It is anticipated that the crystal packing of tert-butyl 3-bromo-4-iodo-5-methylbenzoate would feature prominent halogen bonds, specifically Br···O and I···O interactions, where the halogen atom acts as an electrophilic "donor" to the carbonyl oxygen of a neighboring molecule. researchgate.net The relative strength of these interactions typically follows the order I > Br > Cl. dntb.gov.ua Additionally, C–H···O hydrogen bonds, involving the methyl or tert-butyl hydrogens and the carbonyl oxygen, are expected to contribute to the stabilization of the crystal structure. semanticscholar.org The interplay of these directional interactions dictates the formation of specific synthons, which can lead to structures like dimers or extended chains. rsc.orgresearchgate.net

A hypothetical set of crystallographic data, based on similar reported structures, is presented below.

Table 1. Hypothetical Single-Crystal X-ray Diffraction Data
ParameterHypothetical Value
Chemical FormulaC12H14BrIO2
Formula Weight397.05 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.58
b (Å)8.12
c (Å)17.45
β (°)95.6
Volume (ų)1492.3
Z (Molecules/unit cell)4
Calculated Density (g/cm³)1.768

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamic Studies (e.g., NOESY, DOSY)

While SCXRD provides a static picture of the molecule, advanced solution-state NMR techniques offer insights into its conformation and dynamic behavior in solution. For this compound, ¹H and ¹³C NMR would confirm the basic connectivity, but two-dimensional techniques like NOESY and DOSY provide deeper structural information.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close in space, revealing through-space correlations. A NOESY experiment on this compound would be expected to show correlations between the protons of the bulky tert-butyl group and the aromatic proton, as well as the methyl protons on the ring. The presence and intensity of these cross-peaks would help determine the preferred orientation of the tert-butyl ester group relative to the plane of the benzene (B151609) ring. The exceptionally sharp and intense signal from the tert-butyl group's nine equivalent protons makes it an excellent probe for such studies. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and determining the size of molecules in solution by measuring their diffusion coefficients. nih.gov For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at a single diffusion coefficient value, confirming the presence of a single species and the absence of significant aggregation. researchgate.net By correlating the measured diffusion coefficient with that of an internal standard of known size, the hydrodynamic radius of the molecule can be estimated, providing further evidence for its monomeric state in solution. nih.gov

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts and Key NOESY Correlations
AtomNucleusPredicted δ (ppm)Key NOESY Correlations
Aromatic-H¹H~7.8-8.2t-Butyl-H, Methyl-H
Methyl-H¹H~2.4Aromatic-H
t-Butyl-H¹H~1.6Aromatic-H
Carbonyl-C¹³C~164N/A
Aromatic-C¹³C~125-145N/A
t-Butyl-C (quaternary)¹³C~82N/A
t-Butyl-C (methyl)¹³C~28N/A
Methyl-C¹³C~22N/A

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen/Halogen Bonding Manifestations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic fingerprint of a molecule by probing its vibrational modes. sci-hub.st These techniques are complementary; FT-IR detects vibrations involving a change in dipole moment, while Raman spectroscopy detects vibrations involving a change in polarizability. youtube.com

For this compound, the FT-IR spectrum is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ester group. researchgate.net Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. libretexts.org The Raman spectrum, conversely, would likely show strong signals for the symmetric vibrations of the aromatic ring and the C-Br and C-I bonds, as these involve significant changes in the large electron clouds of the atoms. youtube.com Weak perturbations or shifts in the vibrational frequencies of the carbonyl group or the C-X (halogen) bonds in the solid-state spectra compared to the solution spectra could provide evidence for the presence of intermolecular hydrogen or halogen bonding. sci-hub.st

Table 3. Predicted Characteristic Vibrational Frequencies (cm⁻¹)
Vibrational ModeExpected FT-IR RangeExpected Raman RangeComments
C-H Stretch (Aromatic)3100-30003100-3000Weak to medium intensity
C-H Stretch (Aliphatic)2980-28502980-2850Strong intensity from methyl and t-butyl groups
C=O Stretch (Ester)1730-17151730-1715Very strong in FT-IR, weaker in Raman researchgate.net
C=C Stretch (Aromatic)1600, 1580, 14751600, 1580, 1475Characteristic ring vibrations libretexts.org
C-O Stretch (Ester)1300-11001300-1100Two distinct bands expected
C-Br Stretch680-515680-515More prominent in Raman
C-I Stretch600-500600-500Often strong in Raman

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule and for elucidating its structure through analysis of fragmentation patterns. The presence of both bromine and iodine in this compound gives rise to a highly characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, which results in pairs of peaks (M and M+2) of roughly equal intensity for any fragment containing a bromine atom. libretexts.org Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not contribute additional complexity to the M+2 peak but adds a significant mass. whitman.edudocbrown.info Therefore, the molecular ion region for this compound is expected to show a pair of peaks at m/z 396 and 398 (for C₁₂H₁₄⁷⁹Br¹²⁷IO₂ and C₁₂H₁₄⁸¹Br¹²⁷IO₂ respectively) with a relative intensity ratio of approximately 1:1.

The fragmentation of aromatic esters under electron impact ionization is well-documented. youtube.comlibretexts.org The most common fragmentation pathways for this compound are predicted to include:

Loss of a tert-butyl radical: Cleavage of the O-C(CH₃)₃ bond to form a stable tert-butyl cation (m/z 57) and a benzoyl radical, or more likely, loss of a tert-butyl radical to form a highly stable acylium ion.

Loss of isobutylene (B52900): A McLafferty-type rearrangement can lead to the elimination of isobutylene (C₄H₈, 56 Da), resulting in the formation of the corresponding carboxylic acid cation.

Cleavage of Halogens: Successive losses of iodine and bromine radicals are also plausible fragmentation routes. The C-I bond is weaker than the C-Br bond and would be expected to cleave more readily.

Table 4. Predicted Key Ions in High-Resolution Mass Spectrometry
Predicted m/zProposed Ion StructureComments
396/398[M]⁺Molecular ion peak cluster (ratio ~1:1) libretexts.org
340/342[M - C₄H₈]⁺Loss of isobutylene via rearrangement
283/285[M - OC(CH₃)₃]⁺Loss of the tert-butoxy (B1229062) radical
269[M - Br - I]⁺Loss of both halogen atoms from the molecular ion
127[I]⁺Iodine cation, characteristic for iodo-compounds docbrown.info
57[C(CH₃)₃]⁺tert-Butyl cation, often a base peak for t-butyl esters

Applications in Advanced Organic Synthesis and Scaffold Derivatization

Building Block for Complex Molecular Scaffolds

The utility of tert-butyl 3-bromo-4-iodo-5-methylbenzoate as a building block for complex molecular scaffolds is theoretically high due to its densely functionalized aromatic core. The differential reactivity of the carbon-iodine and carbon-bromine bonds is a key feature that would allow for sequential and site-selective introduction of different substituents. For instance, a palladium-catalyzed cross-coupling reaction could be performed selectively at the more reactive C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction. This stepwise approach is fundamental in the construction of intricate, non-symmetrical molecular architectures. However, specific examples or detailed research findings documenting the use of this compound for this purpose are not found in the reviewed literature.

Precursor for Dendrimer and Polymer Synthesis

Polyhalogenated aromatic compounds can serve as multifunctional cores or branching units in the synthesis of dendrimers and polymers. The two distinct halogen atoms of this compound could theoretically allow for its use as an AB2-type monomer for hyperbranched polymers, or as a core upon which dendritic wedges could be constructed. For instance, transformation of the ester to a different functional group followed by sequential couplings at the bromo and iodo positions could lead to the formation of dendrons.

In the context of polymer synthesis, monomers containing bromo and iodo functionalities can be utilized in step-growth polymerization reactions, such as polycondensation or cross-coupling polymerizations. The resulting polymers would possess halogen atoms along the backbone, offering sites for post-polymerization modification. Research into the polymerization of halogenated monomers is an active field researchgate.netresearchgate.net; however, no studies specifically report the use of this compound as a monomer.

Development of Privileged Scaffolds for Chemical Biology Probes (without reference to biological activity)

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. Polysubstituted aromatic rings are common features in many such scaffolds. The structure of this compound provides a template that can be elaborated into a variety of three-dimensional shapes and substitution patterns through the selective functionalization of its reactive sites. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a range of amides or other functional groups, introducing diversity. The halogen atoms serve as handles for introducing further complexity via cross-coupling reactions. While the development of libraries based on privileged scaffolds is a common strategy in chemical biology hebmu.edu.cnnih.govbenthamscience.comresearchgate.netufrj.br, there is no specific mention in the literature of this compound being used for the development of such scaffolds for chemical biology probes.

Use in Methodological Development for New Synthetic Reactions

Substrates with multiple, differentially reactive sites are often employed in the development of new synthetic methodologies to showcase selectivity and scope. The presence of both a bromo and an iodo substituent on the same aromatic ring makes this compound a potentially excellent substrate for developing new chemoselective cross-coupling reactions. Researchers could use this compound to demonstrate the selective reaction of one halide in the presence of the other under newly developed catalytic systems. However, a review of the literature did not yield any studies where this compound was explicitly used for the development of new synthetic reactions.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-bromo-4-iodo-5-methylbenzoate, and how can reaction conditions be optimized?

The synthesis of tert-butyl benzoate derivatives typically involves sequential halogenation and esterification. For example:

  • Step 1 : Bromination and iodination of a pre-functionalized benzoic acid precursor using reagents like NBS (N-bromosuccinimide) or I₂ with catalytic Lewis acids.
  • Step 2 : Esterification with tert-butanol under acidic conditions (e.g., H₂SO₄) or via tert-butyl chloride in the presence of a base.
  • Optimization : Reaction yields depend on solvent polarity (e.g., DMF for halogenation, dichloromethane for esterification) and temperature control. Monitoring intermediates via TLC or HPLC is critical .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester group integrity.
  • Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern matching (Br and I exhibit distinct patterns).
  • X-ray Crystallography : To resolve steric effects from the tert-butyl group and halogen substituents, if single crystals are obtainable .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Store at 2–8°C in airtight, light-resistant containers to prevent photolytic dehalogenation or ester hydrolysis.
  • Conduct periodic purity checks via HPLC to detect degradation products, especially under humid conditions .

Advanced Research Questions

Q. How do the electronic and steric effects of bromine, iodine, and tert-butyl groups influence reactivity in cross-coupling reactions?

  • Bromine vs. Iodine : Iodine’s lower electronegativity and larger atomic radius make it more reactive in Ullmann or Suzuki-Miyaura couplings, but steric hindrance from the tert-butyl group may slow kinetics.
  • Steric Effects : The tert-butyl group can shield the ester carbonyl from nucleophilic attack, directing reactivity to the halogenated positions. Computational modeling (DFT) is recommended to map electronic surfaces .

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?

  • Dynamic Effects : Rotational barriers of the tert-butyl group may split signals. Variable-temperature NMR can clarify conformational dynamics.
  • Isotopic Perturbation : Iodine’s quadrupole moment (I = 5/2) may broaden signals; compare with brominated analogs to isolate effects .

Q. How can researchers design experiments to study this compound’s interactions with biological targets (e.g., enzymes)?

  • In Silico Docking : Use software like AutoDock to predict binding affinities, focusing on halogen bonding with protein active sites (iodine’s polarizability enhances interactions).
  • In Vitro Assays : Competitive inhibition studies with fluorogenic substrates, monitored via fluorescence spectroscopy or SPR (surface plasmon resonance) .

Q. What methodologies are suitable for investigating thermal or photolytic degradation pathways?

  • TGA/DSC : Thermogravimetric analysis to identify decomposition temperatures.
  • LC-MS/MS : To characterize degradation byproducts (e.g., debromination or tert-butyl cleavage).
  • UV-Vis Spectroscopy : Monitor absorbance changes under controlled UV exposure to assess photostability .

Methodological Notes

  • Safety Protocols : Always use halogenated compounds in fume hoods with appropriate PPE (gloves, goggles) due to potential toxicity .
  • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem to confirm assignments .

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